molecular formula C14H18N4O B6638783 (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanone

(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanone

Cat. No. B6638783
M. Wt: 258.32 g/mol
InChI Key: VVNGUVYOOVMSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanone, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potent psychoactive effects. This compound is a member of the indazole-based synthetic cannabinoids and was first identified in 2014. Since then, it has been the subject of numerous scientific studies to understand its synthesis, mechanism of action, and potential applications.

Mechanism of Action

(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of many physiological processes, including pain sensation, mood regulation, and appetite. The activation of the CB1 receptor by (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA leads to the release of neurotransmitters, including dopamine and serotonin, which are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA has a range of biochemical and physiological effects, including analgesia, sedation, and altered mood. The activation of the CB1 receptor by this compound leads to the release of neurotransmitters that are responsible for these effects. In addition, (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA has been shown to have anti-inflammatory effects, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. In addition, its synthetic nature allows for precise control over the purity and concentration of the compound, ensuring reproducibility in scientific experiments. However, the psychoactive effects of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA may limit its use in certain experiments, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the study of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA. One area of research is the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to understand the long-term effects of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA on the endocannabinoid system and its potential for addiction. Finally, the synthesis of new indazole-based synthetic cannabinoids may lead to the development of compounds with improved therapeutic potential and fewer side effects.

Synthesis Methods

The synthesis of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA involves the reaction of 4-en-pentyl-1-ylindazole-3-carboxylic acid and 4-aminopiperidine in the presence of a coupling reagent. This reaction results in the formation of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA, which can then be purified using standard chromatography techniques. The synthesis of this compound is challenging due to the complexity of the indazole ring system and the need for high purity to ensure reproducibility in scientific experiments.

Scientific Research Applications

(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA has been used extensively in scientific research to understand its mechanism of action and potential applications. This compound is a potent agonist of the cannabinoid receptors, which are involved in many physiological processes, including pain sensation, mood regulation, and appetite. The use of (4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanoneACA in scientific research has contributed to a better understanding of the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-17-9-11-3-2-10(8-13(11)16-17)14(19)18-6-4-12(15)5-7-18/h2-3,8-9,12H,4-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNGUVYOOVMSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)-(2-methylindazol-6-yl)methanone

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